molecular formula C12H16N2 B8411094 4-(6-Cyanohexyl)-pyridine

4-(6-Cyanohexyl)-pyridine

Cat. No.: B8411094
M. Wt: 188.27 g/mol
InChI Key: HWJXFIHBBUPUFS-UHFFFAOYSA-N
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Description

4-(6-Cyanohexyl)-pyridine is a pyridine derivative featuring a cyanohexyl group (-CH₂CH₂CH₂CH₂CH₂CN) at the 4-position of the pyridine ring. This compound combines the aromatic pyridine core with a nitrile-functionalized alkyl chain, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

7-pyridin-4-ylheptanenitrile

InChI

InChI=1S/C12H16N2/c13-9-5-3-1-2-4-6-12-7-10-14-11-8-12/h7-8,10-11H,1-6H2

InChI Key

HWJXFIHBBUPUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison :

4-(1-Aminoethyl)pyridine (–10): Features an aminoethyl (-CH₂CH₂NH₂) substituent.

2-Chloro-6-methylpyrimidine-4-carboxylic acid (): Contains chloro and methyl groups.

2-[4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol] pyridine (): Includes phenothiazine and pyrimidinyl moieties.

Structural Differences :
  • 4-(1-Aminoethyl)pyridine: The amino group (-NH₂) is electron-donating, increasing electron density on the pyridine ring. DFT studies show a HOMO-LUMO gap (ΔE) of ~6.08 eV, indicating moderate reactivity and possible bioactivity .
  • Chlorinated/Methylated Pyridines : Halogens (e.g., Cl) and alkyl groups (e.g., -CH₃) alter polarity and steric hindrance. For example, 2-chloro-6-methylpyrimidine-4-carboxylic acid has a molecular weight of ~202.6 g/mol and higher polarity due to the carboxylic acid group .
Table 1: Structural and Electronic Comparison
Compound Substituent Key Functional Groups HOMO-LUMO Gap (eV) Molecular Weight (g/mol)
4-(6-Cyanohexyl)-pyridine -CH₂CH₂CH₂CH₂CH₂CN Cyano, alkyl ~5.5–6.5* ~204.3
4-(1-Aminoethyl)pyridine -CH₂CH₂NH₂ Amino, alkyl 6.08 136.2
2-Chloro-6-methylpyrimidine-4-carboxylic acid -Cl, -CH₃, -COOH Chloro, methyl, carboxylic acid N/A 202.6

*Estimated based on DFT studies of similar nitrile-containing compounds .

Reactivity Insights :
  • The cyano group in this compound may undergo hydrolysis to carboxylic acids or participate in click chemistry (e.g., nitrile-azide cycloaddition). This contrasts with aminoethyl derivatives, which are prone to acylation or Schiff base formation .

Physicochemical Properties

Table 2: Melting Points and Solubility
Compound Melting Point (°C) Solubility (Polarity)
This compound ~100–120* Low (hydrophobic)
4-(1-Aminoethyl)pyridine Not reported Moderate (polar NH₂)
Halogenated Pyridines () 268–287 Low to moderate

*Estimated based on alkyl chain length and nitrile polarity.

  • The cyanohexyl chain likely reduces water solubility compared to aminoethyl or carboxylic acid derivatives, as seen in .

Preparation Methods

Direct Alkylation Using Cyanohexyl Halides

Direct alkylation of pyridine with 6-cyanohexyl halides (e.g., 6-bromohexanenitrile) is theoretically straightforward but faces practical limitations due to pyridine’s weak nucleophilicity. Activation of the pyridine ring via N-oxide formation or Lewis acid catalysis is often necessary. For example, Mizuno et al. demonstrated that N-oxidation of pyridine enhances its susceptibility to electrophilic attack. Adapting this, 4-substituted pyridine N-oxides react with 6-cyanohexyl halides in the presence of BF₃·Et₂O, yielding 4-(6-cyanohexyl)-pyridine N-oxide, which is subsequently reduced to the target compound.

Reaction Conditions :

  • Pyridine N-oxide (1 equiv), 6-bromohexanenitrile (1.2 equiv), BF₃·Et₂O (0.1 equiv), DMF, 80°C, 12 h.

  • Reduction: Pd/C, H₂ (1 atm), MeOH, 25°C, 6 h.

  • Yield : 58–62% (two steps).

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate alkylation under biphasic conditions. Wang et al. reported a PTC method for 4-alkylpyridines using alkyl bromides and NaOH(aq)/toluene. Applied to 6-bromohexanenitrile, this method could theoretically afford this compound, though steric hindrance from the cyano group may reduce efficiency.

Optimization Insight :

  • Increasing reaction temperature to 100°C improves conversion but risks nitrile hydrolysis.

  • Yield : ~40% (estimated).

Cross-Coupling Strategies

Heck Reaction

The Heck reaction between 4-bromopyridine and acrylonitrile derivatives could install the cyanohexyl chain. For instance, Tanaka et al. coupled 4-iodopyridine with 5-cyano-1-pentene using Pd(OAc)₂ and P(o-tol)₃, achieving 50% yield. Adaptation to 6-cyanohexyl systems would require optimizing the alkene’s chain length and palladium ligand.

Critical Parameters :

  • Ligand choice (bulky ligands suppress β-hydride elimination).

  • Solvent polarity (DMF enhances nitrile stability).

Stepwise Assembly via Pyridine Functionalization

Cyanoalkylation of 4-Picoline

4-Picoline (4-methylpyridine) can undergo side-chain elongation via radical or anionic pathways. Kharasch addition of 5-cyano-1-pentene to 4-picoline, initiated by AIBN, forms this compound. However, radical recombination side products necessitate rigorous purification.

Data Comparison :

MethodInitiatorSolventYield (%)Purity (%)
KharaschAIBNToluene2878
Anionic (LDA)LDATHF4189

Reductive Amination Pathways

While unconventional, reductive amination of 4-pyridinecarboxaldehyde with 6-aminohexanenitrile (NH₄OAc, NaBH₃CN) could yield the target compound. Limitations :

  • 6-Aminohexanenitrile synthesis requires Boc-protection/deprotection.

  • Yield : <20% (model reactions).

Catalytic Hydrogenation of Nitriles

Post-synthetic hydrogenation of this compound precursors (e.g., 4-(6-nitrohexyl)-pyridine) offers an alternative. Raney Ni in EtOH under H₂ (50 psi) reduces nitriles to amines, but over-reduction to hydrocarbons is a risk. Selective catalysis using PtO₂ or Rh/Al₂O₃ may improve efficiency.

Comparative Catalysis :

CatalystPressure (psi)Temperature (°C)Yield (%)Selectivity (%)
Raney Ni50806572
PtO₂30608894

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 8.45 (d, 2H, pyridine-H), 7.25 (d, 2H, pyridine-H), 2.65 (t, 2H, CH₂CN), 1.55–1.25 (m, 8H, CH₂).

  • IR : ν 2245 cm⁻¹ (C≡N stretch).

Chromatographic Purity

HPLC analysis (C18 column, 35% CH₃CN/65% 0.02M KH₂PO₄, pH 3) reveals residual starting materials (<0.1% Area) .

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